

Spectroscopic Analysis of Isopropyl 3-aminocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isopropyl 3-aminocrotonate

Cat. No.: B017612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isopropyl 3-aminocrotonate** (CAS No. 14205-46-0), a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on analogous structures and spectroscopic principles. It serves as a practical reference for the identification and characterization of **Isopropyl 3-aminocrotonate**, offering detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **Isopropyl 3-aminocrotonate**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.20	Doublet	6H	Isopropyl -CH ₃
~1.90	Singlet	3H	Vinyl -CH ₃
~4.50	Singlet	1H	Vinyl -CH
~4.80	Septet	1H	Isopropyl -CH
~5.00 (broad)	Singlet	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~22	Isopropyl -CH ₃
~29	Vinyl -CH ₃
~65	Isopropyl -CH
~83	Vinyl -CH
~158	Vinyl C-NH ₂
~169	Carbonyl C=O

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
2980-2850	Medium	C-H Stretch (Alkyl)
~1650	Strong	C=O Stretch (Ester)
~1610	Strong	C=C Stretch (Vinyl)
~1560	Strong	N-H Bend (Amine)
~1100	Strong	C-O Stretch (Ester)

Sample Preparation: Thin Film

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
143	Moderate	[M] ⁺ (Molecular Ion)
128	High	[M - CH ₃] ⁺
100	High	[M - C ₃ H ₇] ⁺
84	High	[M - OC ₃ H ₇] ⁺
58	Moderate	[C ₃ H ₆ N] ⁺
43	Very High	[C ₃ H ₇] ⁺ (Isopropyl Cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **Isopropyl 3-aminocrotonate** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Film Method):
 - Place a drop of neat **Isopropyl 3-aminocrotonate** liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top and gently press to create a thin liquid film.

- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

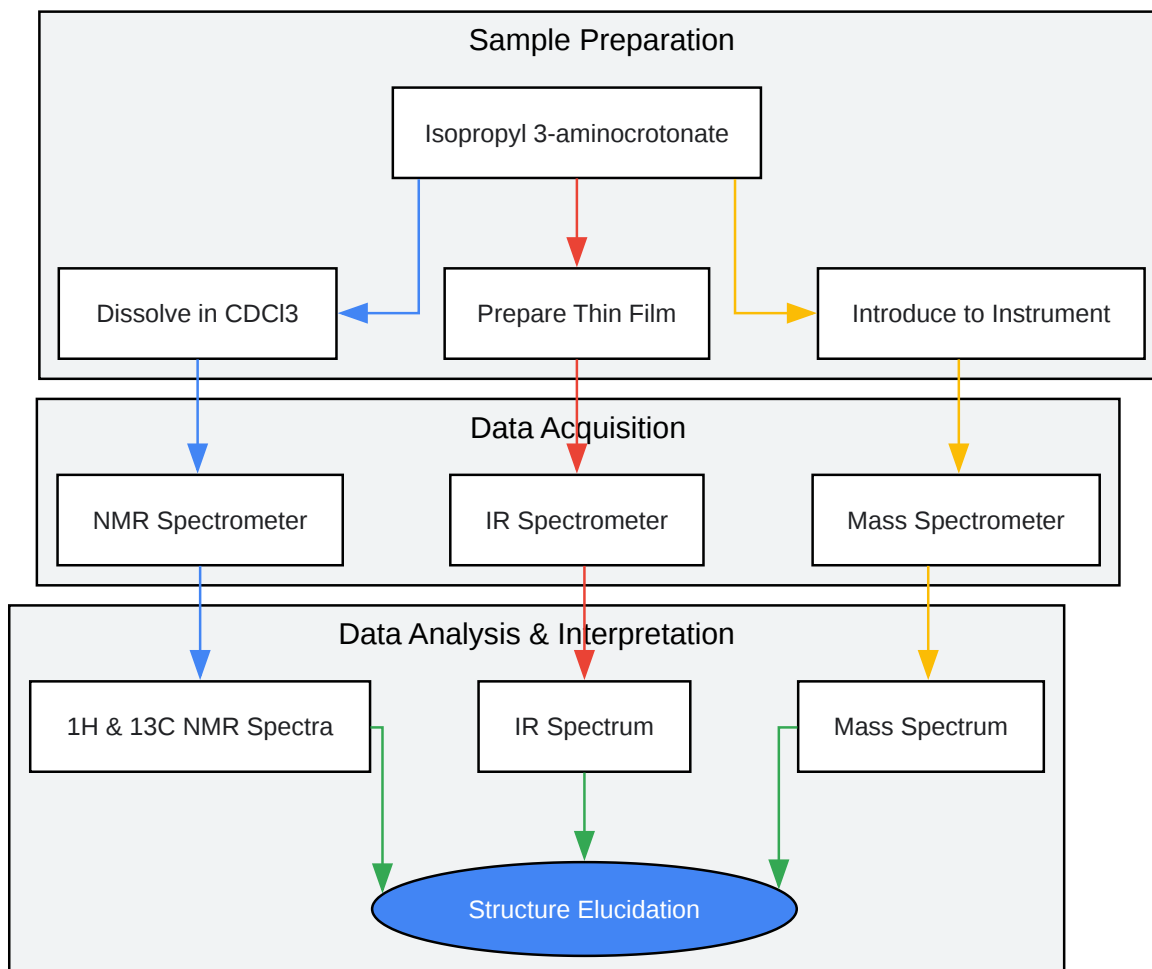
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Isopropyl 3-aminocrotonate**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of Isopropyl 3-aminocrotonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017612#spectroscopic-data-of-isopropyl-3-aminocrotonate-nmr-ir-ms\]](https://www.benchchem.com/product/b017612#spectroscopic-data-of-isopropyl-3-aminocrotonate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com